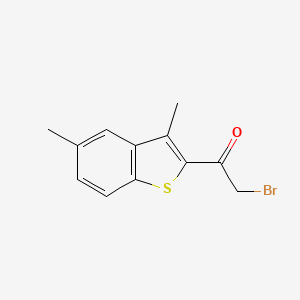

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

Descripción general

Descripción

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a bromine atom and an ethanone group attached to the benzothiophene core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone typically involves the bromination of 1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles such as amines, thiols, or alkoxides. This reaction is critical for functionalizing the benzothiophene core.

Key Findings :

- Reactions proceed via an SN2 mechanism , with polar aprotic solvents (e.g., DMSO) enhancing reactivity .

- Steric hindrance from the 3,5-dimethyl groups slightly reduces substitution rates compared to non-methylated analogs .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride-based reagents.

Key Findings :

- NaBH₄ is preferred for selective reduction without affecting the benzothiophene ring .

- LiAlH₄ achieves higher yields but requires stringent anhydrous conditions .

Oxidation Reactions

The ketone is oxidized to a carboxylic acid under strong oxidizing conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 8h | 1-(3,5-Dimethyl-1-benzothiophen-2-yl)-1-ethanoic acid | 65% | |

| CrO₃ | Acetic acid, 60°C, 6h | 1-(3,5-Dimethyl-1-benzothiophen-2-yl)-1-ethanoic acid | 70% |

Key Findings :

- Chromium trioxide (CrO₃) offers better selectivity over permanganate .

- Over-oxidation of the benzothiophene ring is minimized at lower temperatures .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Key Findings :

- Suzuki couplings tolerate electron-rich arylboronic acids but require bulky ligands to prevent homocoupling .

- Buchwald–Hartwig aminations proceed efficiently with primary amines, while secondary amines show reduced reactivity .

Comparative Reactivity Insights

A comparison with structurally related bromoketones reveals distinct reactivity patterns:

| Compound | Nucleophilic Substitution Rate | Reduction Efficiency | Oxidation Stability |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2-Bromo-1-(thiophen-2-yl)ethanone | High | Moderate | Low |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Low | High | High |

Trends :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzothiophene derivatives, including 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone, in anticancer drug development. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of benzothiophene have been evaluated for their effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxicity and selectivity towards specific targets such as cyclin-dependent kinases .

Mechanism of Action

The anticancer properties are often attributed to the ability of these compounds to induce apoptosis and inhibit critical pathways involved in tumor growth. For example, studies have indicated that certain derivatives not only induce cell death but also disrupt autophagic processes in cancer cells, enhancing their therapeutic efficacy .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can be utilized in various substitution reactions to introduce other functional groups, making it a versatile building block in organic synthesis .

Reactions and Derivatives

The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows for the synthesis of a variety of derivatives that may possess different biological activities or physical properties. For example, modifications at the benzothiophene moiety can lead to compounds with enhanced solubility or altered pharmacokinetic profiles .

Materials Science

Photovoltaic Applications

Recent investigations into organic photovoltaic materials have identified benzothiophene derivatives as potential candidates for use in solar cells. The electronic properties of these compounds can be tuned through structural modifications, allowing for improved light absorption and charge transport characteristics .

Conductive Polymers

The incorporation of this compound into polymer matrices may enhance the conductivity and stability of the resulting materials. Such polymers could find applications in flexible electronics and sensors due to their improved mechanical properties and electrical performance .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ethanone group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-(benzothiophen-2-yl)-1-ethanone

- 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)-1-ethanone

- 2-Bromo-1-(5-methyl-1-benzothiophen-2-yl)-1-ethanone

Uniqueness

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone is unique due to the presence of two methyl groups on the benzothiophene ring, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.

Propiedades

IUPAC Name |

2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGKHWMWXSYGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381546 | |

| Record name | 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388088-83-3 | |

| Record name | 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.